3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers
Brand Name: Vulcanchem
CAS No.: 2751704-49-9
VCID: VC12017391
InChI: InChI=1S/C6H13NO2/c1-5(7)2-6(9,3-5)4-8/h8-9H,2-4,7H2,1H3
SMILES: CC1(CC(C1)(CO)O)N
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers

CAS No.: 2751704-49-9

Cat. No.: VC12017391

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol, Mixture of diastereomers - 2751704-49-9

Specification

CAS No. 2751704-49-9
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name 3-amino-1-(hydroxymethyl)-3-methylcyclobutan-1-ol
Standard InChI InChI=1S/C6H13NO2/c1-5(7)2-6(9,3-5)4-8/h8-9H,2-4,7H2,1H3
Standard InChI Key KLWDLEDRNAPGBR-UHFFFAOYSA-N
SMILES CC1(CC(C1)(CO)O)N
Canonical SMILES CC1(CC(C1)(CO)O)N

Introduction

Structural Characteristics and Stereochemical Complexity

Molecular Architecture

The compound features a cyclobutane ring substituted with:

  • An amino group (-NH₂) at position 3.

  • A hydroxymethyl group (-CH₂OH) at position 1.

  • A methyl group (-CH₃) at position 3.

Table 1: Key Physicochemical Properties

PropertyValueSource
Boiling PointNot reported
Density1.0±0.1 g/cm³ (estimated)
LogP-0.97 (predicted)
Polar Surface Area46 Ų
Hydrogen Bond Donors2 (NH₂, OH)

Synthesis and Stereochemical Control

Synthetic Routes

Synthesis typically involves multi-step strategies to address the steric hindrance of the cyclobutane ring and stereoselectivity challenges:

  • Ring Formation: Cycloaddition or [2+2] photocyclization to construct the cyclobutane core .

  • Functionalization:

    • Introduction of the hydroxymethyl group via aldol condensation or hydroxyalkylation.

    • Amine installation through reductive amination or Gabriel synthesis .

  • Diastereomer Separation: Chromatographic techniques (e.g., HPLC with chiral columns) or crystallization .

Table 2: Reagents and Conditions

StepReagents/ConditionsYield
Cyclobutane FormationPt-catalyzed [2+2] cyclization45-60%
HydroxymethylationFormaldehyde, BF₃·Et₂O70%
AminationNH₃, NaBH₃CN65%

Applications in Medicinal Chemistry

Fragment-Based Drug Discovery (FBDD)

The compound’s 3D structure and low molecular weight (131.17 g/mol) make it ideal for FBDD:

  • Target Binding: The amino and hydroxyl groups facilitate hydrogen bonding with proteins, while the cyclobutane ring enhances rigidity .

  • Library Screening: Used in X-ray crystallography screens at concentrations up to 1 M due to its small size .

Comparative Analysis with Structural Analogs

Table 3: Key Analog Comparison

CompoundCASUnique FeatureApplication
3-Amino-1-methylcyclobutan-1-ol1363381-58-1Methyl at position 1Neurological probes
3-Amino-3-cyclohexylpropan-1-olN/ACyclohexane ringLipid metabolism studies
3-Amino-(hydroxymethyl)cyclobutan-1-one1272667-83-0Ketone groupPolymer precursors

Industrial and Research Challenges

Scalability Issues

  • Ring Strain: Cyclobutane’s 90° bond angles increase synthetic difficulty at scale .

  • Diastereomer Purity: Industrial separation requires cost-intensive chiral resolution.

Future Directions

  • Stereoselective Synthesis: Development of asymmetric catalysis to streamline diastereomer production .

  • Biological Profiling: In vivo studies to validate CNS permeability and toxicity .

  • Material Science: Exploration in epoxy resins or polyamides leveraging its rigid backbone.

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